2,6-Dichloro-4-hydroxybenzonitrile
Description
2,6-Dichloro-4-hydroxybenzonitrile is a chlorinated hydroxybenzonitrile derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 6-positions and a hydroxyl (-OH) group at the 4-position. Its nitrile (-CN) functional group enhances its polarity and reactivity, making it a compound of interest in agrochemical research.
This compound has been studied extensively for its herbicidal properties. Early research by Moreland et al. (1969) demonstrated its ability to disrupt RNA and protein synthesis in plants, a mechanism critical to its role as a pre-emergent herbicide . Additionally, Mulder and Wrr investigated its biological activity in non-target systems, revealing inhibitory effects on the beating of heart cells in tissue culture, though this action is secondary to its primary agricultural applications .
Properties
CAS No. |
3336-19-4 |
|---|---|
Molecular Formula |
C7H3Cl2NO |
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,6-dichloro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H |
InChI Key |
KEVQPVCRSMUYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
This highlights the role of substitution geometry in determining target specificity.
Mechanistic Divergence :
- The 4-hydroxy compound’s herbicidal action is linked to transcriptional/translational disruption, while the 3-hydroxy derivative’s cardiotoxicity may involve ion channel interference or metabolic inhibition, though exact mechanisms remain underexplored in the cited literature .
Research Implications and Limitations
The studies by Moreland et al. and Mulder and Wrr underscore the dual nature of chlorinated hydroxybenzonitriles as both agrochemicals and bioactive molecules with off-target effects. However, critical gaps persist:
- Lack of Quantitative Data : Potency comparisons (e.g., IC₅₀ values) between 3- and 4-hydroxy isomers in cardiotoxicity assays are absent in the available evidence.
- Limited Scope: The provided research focuses narrowly on RNA/protein synthesis and cardiac cells, omitting comparisons with other analogs (e.g., 2,4-dichloro derivatives) or environmental fate studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-hydroxybenzonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation steps. For example, chlorination of 4-hydroxybenzonitrile using reagents like POCl₃ or SOCl₂ under controlled conditions can introduce chlorine atoms at the 2- and 6-positions . Key intermediates may include 2,6-dichlorobenzonitrile derivatives, which are subsequently hydroxylated using alkaline hydrolysis (e.g., NaOH at elevated temperatures). Monitoring reaction progress via TLC or HPLC ensures purity, and intermediates should be characterized by NMR (¹H/¹³C) and FT-IR to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can identify aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups), while ¹³C NMR confirms nitrile (C≡N) and hydroxyl (-OH) positions .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200–3600 cm⁻¹ (O-H stretch) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns to distinguish regioisomers .
Q. What are the basic biological screening methods for assessing this compound's activity?
- Methodological Answer : Initial screens often use in vitro tissue culture models. For instance, cardiac cell cultures can be treated with the compound to evaluate inhibitory effects on cell beating, with viability assessed via MTT assays . Dose-response curves (e.g., IC₅₀ calculations) and comparison to controls (e.g., oligomycin for antagonism studies) are critical .
Advanced Research Questions
Q. How does this compound inhibit heart cell activity in tissue culture, and what mechanistic insights exist?
- Methodological Answer : Studies suggest interference with mitochondrial ATP synthase or ion channel function. Experimental validation involves:
- Patch-Clamp Electrophysiology : To measure changes in ion currents (e.g., K⁺ or Ca²⁺ channels) .
- Metabolomic Profiling : LC-MS/MS can identify disrupted metabolic pathways (e.g., ATP/ADP ratios) .
- Antagonism Assays : Co-treatment with oligomycin (ATP synthase inhibitor) to test for competitive/non-competitive interactions .
Q. What are the conflicting findings regarding the environmental degradation pathways of this compound, and how can researchers resolve these discrepancies?
- Methodological Answer : Discrepancies in degradation rates (e.g., soil vs. aquatic systems) may arise from variations in microbial consortia or abiotic factors (pH, UV exposure). Resolving these requires:
- Controlled Microcosm Studies : Compare degradation under standardized conditions (e.g., OECD 307 guidelines) with LC-MS/MS quantification of metabolites like 3,5-dichloro-4-hydroxybenzoic acid .
- Metagenomic Analysis : Identify microbial taxa responsible for degradation via 16S rRNA sequencing and correlate with metabolite profiles .
Q. How can computational chemistry predict the reactivity of this compound in different chemical environments?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitrile group may act as a hydrogen bond acceptor in aqueous environments .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported degradation half-lives of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., soil type, temperature, initial concentration) and perform multivariate regression to identify key variables .
- Isotopic Labeling : Use ¹⁴C-labeled compound in controlled experiments to trace degradation pathways and validate metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
